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Introduction
Dimethyl diazomalonate (DDM) is a highly versatile and relatively stable diazo compound that

has become an indispensable reagent in modern organic synthesis. Its ability to serve as a

carbene precursor under catalytic conditions allows for a diverse range of chemical

transformations, enabling the efficient construction of complex molecular architectures. This

document provides detailed application notes and experimental protocols for key reactions

involving DDM, with a focus on its use in the synthesis of valuable building blocks for drug

discovery and development.

Key Applications
Dimethyl diazomalonate is a key reagent in several critical synthetic transformations,

including:

Cyclopropanation: The reaction of DDM with alkenes, typically catalyzed by rhodium(II) or

copper(I) complexes, provides access to cyclopropane-1,1-dicarboxylates. These products

are versatile synthetic intermediates.

C-H Insertion: DDM can undergo intramolecular or intermolecular insertion into unactivated

C-H bonds, a powerful strategy for the direct functionalization of hydrocarbons. This
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transformation is often catalyzed by rhodium(II) complexes.

N-H Insertion: The insertion of the carbene derived from DDM into the N-H bond of amines

and related compounds provides a direct route to α-amino malonates. Iridium catalysts have

shown particular efficacy for this transformation.[1][2][3][4][5][6]

Heterocycle Synthesis: DDM is a valuable precursor for the synthesis of various

heterocycles. For instance, its rhodium-catalyzed reaction with nitriles affords highly

substituted oxazoles.[7][8]

The following sections provide detailed protocols and quantitative data for these key

applications.

Rhodium-Catalyzed Cyclopropanation of Alkenes
The cyclopropanation of alkenes with DDM is a robust method for the synthesis of gem-

dicarbalkoxycyclopropanes. Dirhodium(II) carboxylates are highly effective catalysts for this

transformation.

Quantitative Data
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Entry Alkene
Catalyst
(mol%)

Solvent Time (h)
Yield
(%)

Enantio
meric
Excess
(% ee)

Referen
ce

1 Styrene
Rh₂(OAc)

₄ (1.0)
CH₂Cl₂ 2.5 97 44 [9]

2

p-

Trifluoro

methylsty

rene

Rh₂(4S-

bnaz)₄

(1.0)

CH₂Cl₂ - - 50 [10]

3

4-

Bromosty

rene

Rh₂(S-N-

4-bromo-

1,8-

naphthan

oyl-tert-

leucine)₄

(5)

CH₂Cl₂ 4 - 90 [10]

4
Pent-1-

ene

Rh₂(S-N-

4-bromo-

1,8-

naphthan

oyl-tert-

leucine)₄

(5)

CH₂Cl₂ 4 - 98 [10]

5
Methyl

Oleate

Cu(OTf)₂

(2)
- 24 >99 N/A [11][12]

6
Methyl

Elaidate

Cu(OTf)₂

(4)
- 24 55 N/A [11][12]

Note: Enantioselectivities are highly dependent on the chiral ligand of the rhodium catalyst.

Experimental Protocol: General Procedure for Rhodium-
Catalyzed Cyclopropanation
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Materials:

Alkene (1.0 equiv)

Dimethyl diazomalonate (1.1 - 1.5 equiv)

Dirhodium(II) acetate dimer [Rh₂(OAc)₄] (0.1 - 1.0 mol%)

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., nitrogen or argon), add the alkene and anhydrous dichloromethane.

Add the dirhodium(II) acetate dimer catalyst to the solution.

Prepare a solution of dimethyl diazomalonate in anhydrous dichloromethane.

Add the dimethyl diazomalonate solution to the reaction mixture dropwise over a period of

4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration

of the diazo compound and minimize side reactions.

After the addition is complete, allow the reaction to stir at room temperature for an additional

1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to afford the desired cyclopropane dicarboxylate.

Logical Relationship: Catalyst Selection for
Cyclopropanation
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Desired Cyclopropane Synthesis

Catalyst Choice

Achiral Cyclopropane

Rh₂(OAc)₄ or Cu(OTf)₂
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Cyclopropane
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or Carboxylate Catalyst

No stereocenter or
racemic mixture desired Specific enantiomer desired

Click to download full resolution via product page

Caption: Catalyst selection for achiral vs. chiral cyclopropanation.

Iridium-Catalyzed N-H Insertion into Amines
The N-H insertion reaction of DDM with amines provides a direct and efficient route to α-amino

malonate esters. [Ir(cod)Cl]₂ has emerged as a highly effective catalyst for this transformation,

demonstrating broad substrate scope and functional group tolerance.[1][2][3][4][5][6]

Quantitative Data
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Entry Amine
Catalyst
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Morpholi

ne

[Ir(cod)Cl

]₂ (1)
DCM 25 15 96 [2][3]

2
Piperidin

e

[Ir(cod)Cl

]₂ (1)
DCM 60 15 55 [2]

3 Aniline
[Ir(cod)Cl

]₂ (1)
DCM 25 72 86 [2][3]

4
Diisoprop

ylamine

[Ir(cod)Cl

]₂ (1)
DCM 60 - 12 [2]

5
Dibenzyl

amine

[Ir(cod)Cl

]₂ (1)
DCM 25 15 81 [2]

6
Pyrrolidin

e

[Ir(cod)Cl

]₂ (1)
DCM 25 15 92 [2]

7
Amoxapi

ne

[Ir(cod)Cl

]₂ (1)
DCM 25 20 71 [3]

8
Vortioxeti

ne

[Ir(cod)Cl

]₂ (1)
DCM 25 20 85 [3]

9
Pomalido

mide

[Ir(cod)Cl

]₂ (1)
DCM 60 72 45 [3]

Experimental Protocol: General Procedure for Iridium-
Catalyzed N-H Insertion
Materials:

Amine (0.5 mmol, 1.0 equiv)

Dimethyl diazomalonate (0.5 mmol, 1.0 equiv)

[Ir(cod)Cl]₂ (1 mol%)
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Anhydrous dichloromethane (DCM) (1.0 mL)

Procedure:

In a 2 mL screw-cap vial equipped with a magnetic stirring bar, combine the amine, dimethyl
diazomalonate, and [Ir(cod)Cl]₂.

Add anhydrous dichloromethane to the vial.

Cap the vial and stir the solution at the specified temperature (e.g., 25 °C or 60 °C) for the

indicated time (15-72 h).

Monitor the reaction progress by TLC.

Upon completion, concentrate the solution in vacuo.

Purify the residue by column chromatography (e.g., using a pentane/EtOAc gradient) to

afford the desired N-H insertion product.[1]

Reaction Workflow: Iridium-Catalyzed N-H Insertion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1581337?utm_src=pdf-body
https://www.benchchem.com/product/b1581337?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit9/428.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Combine Amine, DDM,
and [Ir(cod)Cl]₂ in DCM

Stir at 25-60 °C
for 15-72 h

Monitor by TLC

Incomplete

Concentrate in vacuo

Complete

Purify by Column
Chromatography

α-Amino Malonate
Product

Click to download full resolution via product page

Caption: Experimental workflow for Ir-catalyzed N-H insertion.

Rhodium-Catalyzed Synthesis of Oxazoles from
Nitriles
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The reaction of DDM with nitriles in the presence of a rhodium(II) catalyst provides a direct and

efficient route to 4-carbomethoxy-5-methoxyoxazoles. This method is a significant improvement

over classical multi-step syntheses.[7]

Quantitative Data
Entry Nitrile

Diazo
Compound

Yield (%) Reference

1 Benzonitrile
Dimethyl

diazomalonate
60-65 [7]

2

3-

Chlorobenzonitril

e

Dimethyl

diazomalonate
61 [7]

3 Acetonitrile
Dimethyl

diazomalonate
45 [7]

4 Acrylonitrile
Dimethyl

diazomalonate
40 [7]

Experimental Protocol: Synthesis of 4-Carbomethoxy-5-
methoxy-2-phenyl-1,3-oxazole
This protocol is adapted from Organic Syntheses.[7]

Part A: Synthesis of Dimethyl Diazomalonate

Materials:

4-Acetamidobenzenesulfonyl azide (17.36 g, 72.3 mmol)

Acetonitrile (250 mL)

Triethylamine (7.74 g, 76.5 mmol)

Dimethyl malonate (9.51 g, 72.0 mmol)

Petroleum ether
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Ethyl ether

Procedure:

In a 500-mL round-bottomed flask, combine 4-acetamidobenzenesulfonyl azide, acetonitrile,

and triethylamine.

Cool the mixture to 0 °C and slowly add dimethyl malonate over 3-5 minutes.

Stir the reaction at 0 °C for 10 minutes, then at room temperature for 17 hours.

Filter the white precipitate and wash the filter cake with a 1:1 mixture of petroleum ether and

ethyl ether.

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

Triturate the oil with a 1:1 petroleum ether/ethyl ether mixture and filter to remove the solid

sulfonamide. Repeat this process.

Concentrate the combined filtrates to yield crude dimethyl diazomalonate.

Purify by distillation to obtain pure dimethyl diazomalonate as a bright yellow oil (yield:

73%).[7]

Part B: Synthesis of 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole

Materials:

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.102 g, 0.230 mmol)

Benzonitrile (2.011 g, 19.5 mmol)

Chloroform (refluxing)

Dimethyl diazomalonate (4.65 g, 29.4 mmol)

Chloroform (for dilution)

Procedure:
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In an oven-dried 100-mL round-bottomed flask, place rhodium(II) acetate dimer, benzonitrile,

and chloroform. Heat the mixture to reflux.

In a separate vial, dissolve dimethyl diazomalonate in chloroform.

Using a syringe pump, add the dimethyl diazomalonate solution to the refluxing reaction

mixture at a rate of approximately 1.17 mL/hr over 25 hours. Note: The slow addition is

critical for the success of the reaction.

After the addition is complete, add an additional small amount of chloroform to rinse the

syringe and needle.

Continue to heat at reflux for 1 hour after the addition is complete.

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography (silica gel, 40% ethyl acetate in

hexane) to yield the oxazole as white needles (yield: 60-65%).[7]

Reaction Mechanism: Rhodium-Catalyzed Oxazole
Synthesis

Dimethyl
Diazomalonate

Rhodium Carbene
Intermediate

- N₂

Rh₂(OAc)₄

N₂

Intermediate AdductR-C≡N

Catalyst
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Rearrangement

Click to download full resolution via product page

Caption: Proposed mechanism for rhodium-catalyzed oxazole synthesis.
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C-H Insertion Reactions
The direct functionalization of C-H bonds is a highly sought-after transformation in organic

synthesis. Dimethyl diazomalonate, in the presence of suitable catalysts, can undergo

insertion into C-H bonds, although this can be more challenging than other transformations.

Experimental Protocol: General Procedure for Iron-
Catalyzed Benzylic C-H Insertion
This protocol is based on a procedure using an iron(III) porphyrin complex.

Materials:

Substrate (e.g., Toluene, used as solvent)

Dimethyl diazomalonate (0.19 mmol)

(TPP)FeCl (2 mol%)

Anhydrous conditions

Procedure:

To a reaction vessel, add the substrate (if liquid and in excess) and the iron catalyst.

Add dimethyl diazomalonate.

Thoroughly purge the mixture with a dry, inert gas (e.g., nitrogen).

Heat the mixture with continuous stirring (e.g., at 110 °C).

Monitor the reaction by GC or TLC.

Upon completion, cool the reaction mixture.

If necessary, remove the excess substrate under reduced pressure.

Purify the product by column chromatography on silica gel.
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Note: Yields and regioselectivity can vary significantly depending on the substrate and catalyst

used. Rhodium(II) catalysts are also commonly employed for C-H insertion reactions.

Conclusion
Dimethyl diazomalonate is a powerful and versatile reagent for the synthesis of complex

organic molecules. Its ability to participate in a wide range of catalytic transformations,

including cyclopropanation, N-H insertion, and heterocycle formation, makes it an invaluable

tool for researchers in academia and the pharmaceutical industry. The protocols and data

presented here provide a foundation for the application of DDM in the development of novel

synthetic methodologies and the construction of new molecular entities. As with all diazo

compounds, appropriate safety precautions should be taken when handling dimethyl
diazomalonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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